molecular formula C22H25N3O2S B11410873 3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperazin-1-YL)quinoline

3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperazin-1-YL)quinoline

Cat. No.: B11410873
M. Wt: 395.5 g/mol
InChI Key: JVQITSHFIHAHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperazin-1-YL)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperazin-1-YL)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 4-ethylbenzenesulfonyl group and the 4-methylpiperazin-1-yl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperazin-1-YL)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinoline or piperazine moieties.

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperazin-1-YL)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperazin-1-YL)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylbenzenesulfonyl)-4-(4-methylpiperazin-1-YL)quinoline
  • 3-(4-Ethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-YL)quinoline
  • 3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-YL)quinoline

Uniqueness

3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperazin-1-YL)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline

InChI

InChI=1S/C22H25N3O2S/c1-3-17-8-10-18(11-9-17)28(26,27)21-16-23-20-7-5-4-6-19(20)22(21)25-14-12-24(2)13-15-25/h4-11,16H,3,12-15H2,1-2H3

InChI Key

JVQITSHFIHAHAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C

Origin of Product

United States

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